molecular formula C25H19N3O2 B6490550 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one CAS No. 1358338-89-2

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B6490550
CAS No.: 1358338-89-2
M. Wt: 393.4 g/mol
InChI Key: QKRJINXVMAGKKT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, an oxadiazole ring, and an isoquinoline ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar and nonpolar parts of the molecule .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures have diverse biological activities, such as anti-inflammatory, antibacterial, and anticancer activities .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. As a general rule, handling of all chemicals should be done with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could also involve modifying its structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-12-13-18(14-17(16)2)23-26-24(30-27-23)22-15-28(19-8-4-3-5-9-19)25(29)21-11-7-6-10-20(21)22/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRJINXVMAGKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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